Cyanidin 3-Xyloside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

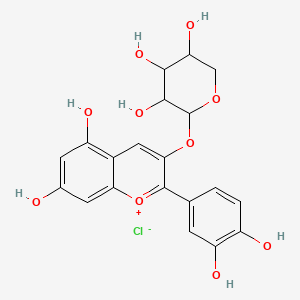

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBMTXABUAMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence of Cyanidin 3-Xyloside in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the vibrant red, purple, and blue pigments in many plants. As with other anthocyanins, there is growing scientific interest in the potential health benefits of this compound, including its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction and quantification, and insights into its potential biological activities and associated signaling pathways.

Natural Sources and Quantitative Data

This compound is found in a variety of fruits and plants. The concentration of this compound can vary significantly depending on the species, cultivar, growing conditions, and maturity at harvest. The most significant sources include black chokeberries, various berries of the Rubus genus (blackberries and raspberries), and apples. It has also been identified in purple sunflower seeds, grapes, and elderberries, although quantitative data for some of these sources are less readily available.[1][2]

A summary of the quantitative data for this compound in several well-documented natural sources is presented in Table 1.

Table 1: Quantitative Data of this compound in Various Natural Sources

| Natural Source | Plant Species | Concentration (mg/100g Fresh Weight) | Reference(s) |

| Black Chokeberry | Aronia melanocarpa | 43.76 - 48.05 | Phenol-Explorer |

| Blackberry | Rubus spp. | 4.60 - 17.81 | Phenol-Explorer |

| Raspberry | Rubus idaeus | Present, but often less abundant than other cyanidin glycosides. Specific quantitative data for the xyloside is limited. | General Literature |

| Apple | Malus spp. | Detected, but not consistently quantified across studies. | [1] |

| Purple Sunflower Hulls | Helianthus annuus | Identified as a major anthocyanin, but quantitative data is not specified in the available literature. | [2] |

| Common Grape | Vitis vinifera | Detected, but not quantified in several food composition databases. | [1] |

| Black Elderberry | Sambucus nigra | Detected, but not typically a major anthocyanin; specific quantitative data is limited. | [1] |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve several key steps, including sample preparation, extraction with an appropriate solvent system, purification, and analysis by high-performance liquid chromatography (HPLC).

Extraction of this compound from Aronia melanocarpa (Black Chokeberry)

This protocol is a representative example for the extraction of anthocyanins from berry matrices.

1. Sample Preparation:

-

Fresh or frozen berries are lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered berry sample is extracted with a solvent mixture, typically methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid). The acidic conditions are crucial for maintaining the stability of the anthocyanin flavylium cation, which is the colored form.

-

The extraction is often performed using sonication or maceration with constant agitation for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C to room temperature) to prevent degradation.

-

The process is repeated multiple times with fresh solvent to ensure complete extraction.

-

The extracts are then combined and centrifuged or filtered to remove solid plant material.

3. Purification (Optional but Recommended):

-

The crude extract can be concentrated under reduced pressure using a rotary evaporator.

-

For purification, the concentrated extract is often passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove non-polar compounds, sugars, and organic acids. The anthocyanins are retained on the column and then eluted with an acidified organic solvent.

-

Further purification can be achieved using column chromatography, such as with Sephadex LH-20.

4. Quantification by HPLC:

-

The purified extract is analyzed using a reverse-phase HPLC system equipped with a photodiode array (PDA) or diode array detector (DAD).

-

Column: A C18 column is commonly used for the separation of anthocyanins.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Acidified water (e.g., 5% formic acid in water).

-

Solvent B: Acetonitrile or methanol.

-

-

The gradient program is optimized to achieve good separation of the different anthocyanin compounds.

-

Detection: The anthocyanins are detected at their maximum absorbance wavelength, which is typically around 520 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated using a pure standard of this compound.

Potential Signaling Pathways

While research specifically on the signaling pathways modulated by this compound is emerging, extensive studies on the closely related cyanidin 3-glucoside provide valuable insights into its potential biological activities. The primary effects observed are anti-inflammatory and anti-cancer activities, which are often mediated through the modulation of key signaling cascades.

Anti-Inflammatory Effects and the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).

Studies on cyanidin and its glycosides have shown that they can inhibit the activation of the NF-κB pathway.[3][4][5] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[1]

Anti-Cancer Effects and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. This pathway consists of a cascade of protein kinases: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. Three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is frequently observed in cancer.

In silico and in vitro studies on cyanidin suggest that it can modulate the MAPK pathway.[6] For instance, cyanidin 3-glucoside has been shown to suppress the activation of ERK, JNK, and p38 in various cancer cell lines, leading to reduced cell proliferation and induction of apoptosis.[1] The proposed mechanism involves the inhibition of the phosphorylation of key kinases in the cascade.

Conclusion

This compound is a naturally occurring anthocyanin with a notable presence in several common fruits, particularly black chokeberries and blackberries. Standardized methods for its extraction and quantification are well-established, relying primarily on HPLC analysis. While direct research into the specific molecular mechanisms of this compound is ongoing, the extensive body of evidence for the closely related cyanidin 3-glucoside suggests that its biological activities, including anti-inflammatory and anti-cancer effects, are likely mediated through the modulation of key cellular signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the specific interactions and therapeutic potential of this compound.

References

- 1. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malonylated anthocyanins in purple sunflower seeds [agris.fao.org]

- 3. mdpi.com [mdpi.com]

- 4. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanidin-3-O-glucoside protection against TNF-α-induced endothelial dysfunction: involvement of nuclear factor-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

The Biosynthesis of Cyanidin 3-Xyloside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the red, purple, and blue pigmentation in a variety of plant tissues. Beyond their role as pigments, anthocyanins, including this compound, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the analysis of this pathway and visual diagrams to elucidate the complex molecular processes involved.

Core Biosynthetic Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific pathways. The final step involves the glycosylation of the cyanidin aglycone with a xylose moiety.

Phenylpropanoid Pathway: The Foundation

The journey to this compound begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.[1][2][3]

Flavonoid and Anthocyanin Biosynthesis: Building the Core Structure

p-Coumaroyl-CoA enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone.[1][4] This is followed by isomerization to naringenin by chalcone isomerase (CHI) . A series of hydroxylation and reduction reactions, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H) , flavonoid 3'-hydroxylase (F3'H) , and dihydroflavonol 4-reductase (DFR) , leads to the formation of leucocyanidin.[1][2] Finally, anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to the colored cyanidin aglycone.[2]

UDP-Xylose Biosynthesis: The Sugar Donor Pathway

The xylose donor for the final glycosylation step is uridine diphosphate xylose (UDP-xylose). In plants, the primary route for UDP-xylose synthesis starts with UDP-glucose.[5] UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[5] Subsequently, UDP-xylose synthase (UXS) , also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to form UDP-xylose.[5][6][7] This synthesis occurs in both the cytosol and the Golgi apparatus, providing a supply of the sugar donor for various glycosyltransferases.[5][6]

Final Xylosylation Step: Formation of this compound

The culmination of the pathway is the transfer of a xylose group from UDP-xylose to the 3-hydroxyl position of the cyanidin aglycone. This reaction is catalyzed by a specific UDP-xylose:anthocyanidin 3-O-xylosyltransferase . While the precise enzyme responsible for the direct xylosylation of cyanidin can vary between plant species, enzymes with similar functions, such as UDP-xylose:cyanidin 3-galactoside xylosyltransferase (CGXT), have been characterized.

Quantitative Data

The concentration of this compound varies significantly across different plant species and tissues. The following table summarizes reported quantitative data.

| Plant Species | Tissue | Concentration (mg/100g FW) | Reference |

| Black Chokeberry (Aronia melanocarpa) | Fruit | 43.76 - 48.05 | [8] |

| Black Chokeberry (Aronia melanocarpa) | Wild Fruit | 43.76 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Quantification of this compound by HPLC-MS

This protocol outlines the extraction of anthocyanins from plant material and their subsequent quantification using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

1. Sample Preparation:

-

Freeze-dry fresh plant material and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

2. Extraction:

-

Add 1 mL of extraction solvent (methanol:water:formic acid, 60:37:3, v/v/v) to the sample.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a sonication bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of extraction solvent.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Sample Reconstitution:

-

Reconstitute the dried extract in 200 µL of injection solvent (5% acetonitrile in water with 0.1% formic acid).

-

Vortex to dissolve and filter through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-40% B (linear gradient)

-

15-17 min: 40-95% B (linear gradient)

-

17-19 min: 95% B (isocratic)

-

19-20 min: 95-5% B (linear gradient)

-

20-25 min: 5% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Targeted MS/MS: Monitor for the specific transition of this compound (precursor ion m/z 419.1 -> product ions, e.g., m/z 287.1 for the cyanidin aglycone).

-

5. Quantification:

-

Prepare a standard curve using a certified this compound standard of known concentrations.

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Protocol 2: In Vitro Assay for Anthocyanidin 3-O-Xylosyltransferase Activity

This protocol describes a method to measure the activity of the enzyme responsible for the final xylosylation step. This assay can be adapted for crude protein extracts or purified enzyme preparations.

1. Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. Reaction Mixture (Total Volume: 50 µL):

-

25 µL of enzyme extract (or purified enzyme).

-

5 µL of 1 M Tris-HCl buffer (pH 8.0).

-

5 µL of 10 mM cyanidin chloride (dissolved in a minimal amount of acidified methanol and diluted in buffer).

-

5 µL of 10 mM UDP-xylose.

-

10 µL of sterile deionized water.

3. Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 5% trifluoroacetic acid (TFA).

4. Product Analysis:

-

Centrifuge the stopped reaction mixture at 13,000 rpm for 5 minutes.

-

Analyze the supernatant by HPLC-MS as described in Protocol 1 to detect and quantify the formation of this compound.

5. Controls:

-

No Enzyme Control: Replace the enzyme extract with extraction buffer.

-

No Substrate Control: Omit either cyanidin or UDP-xylose from the reaction mixture.

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Figure 1: Biosynthesis pathway of this compound.

Figure 2: Experimental workflow for analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Cyanidin 3-Xyloside: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. It is a glycosylated form of cyanidin, where a xylose sugar molecule is attached to the cyanidin aglycone. This compound has garnered significant interest in the scientific community due to its potential health benefits, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol, is a cationic flavonoid.[1] The core structure consists of the cyanidin aglycone, characterized by two aromatic rings (A and B) and a heterocyclic C ring containing an oxygen atom. The presence of hydroxyl groups on the B-ring is crucial for its antioxidant activity. A xylose sugar moiety is attached at the C3 position of the C-ring.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉O₁₀⁺ | [1] |

| Molecular Weight | 419.4 g/mol | [1] |

| Exact Mass | 419.09782180 Da | [1] |

| CAS Number | 29761-24-8 | [1] |

| IUPAC Name | 3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol | [1] |

| Predicted Water Solubility | 0.41 g/L | [2] |

| Predicted logP | 1.45 | [2] |

| Appearance | Dark red solid | [3] |

| Solubility | Slightly soluble in methanol and water | [3] |

| Stability | Light and temperature sensitive | [3] |

Biological Activities and Potential Therapeutic Applications

The biological activities of this compound are largely attributed to its antioxidant and anti-inflammatory effects. While much of the specific research has been conducted on the more common cyanidin-3-O-glucoside, the structural similarities suggest that this compound likely exhibits comparable, albeit potentially modulated, activities.

Antioxidant Activity

Anthocyanins, including this compound, are potent antioxidants. Their ability to scavenge free radicals is a key mechanism underlying their protective effects against various diseases. The antioxidant capacity of anthocyanins is often evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and Oxygen Radical Absorbance Capacity (ORAC) assays.

While specific quantitative data for this compound is limited, studies on black raspberries, which contain cyanidin 3-xylosylrutinoside, have demonstrated significant antioxidant activity.[4][5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathways

Based on studies of closely related cyanidin glycosides, it is highly probable that this compound exerts its biological effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of anthocyanins from plant material involves extraction with an acidified solvent followed by chromatographic purification.

Methodology:

-

Extraction: Homogenize the plant material with an acidified solvent (e.g., 80% methanol or ethanol with 0.1% HCl or formic acid).

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: The crude extract is then subjected to column chromatography. Amberlite XAD-7 resin is often used for initial cleanup, followed by further purification on a Sephadex LH-20 column.

-

Analysis: The purity and identity of the isolated compound are confirmed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Western Blot Analysis of MAPK and NF-κB Pathway Activation

Protocol for assessing the effect of this compound on protein phosphorylation in cell culture:

-

Cell Culture and Treatment: Plate cells (e.g., macrophages like RAW 264.7 or intestinal epithelial cells like Caco-2) and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-p38, p38, p-p65, p65).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. While further research is needed to fully elucidate its specific mechanisms of action and therapeutic potential, the existing evidence from related cyanidin glycosides suggests that it warrants further investigation for its role in the prevention and treatment of chronic diseases. The methodologies outlined in this guide provide a framework for researchers to explore the biological activities of this intriguing anthocyanin.

References

- 1. Black soybean anthocyanins attenuate inflammatory responses by suppressing reactive oxygen species production and mitogen activated protein kinases signaling in lipopolysaccharide-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Signaling pathways western immunoblotting analysis [bio-protocol.org]

- 4. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Cyanidin 3-Xyloside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies essential for the characterization of Cyanidin 3-Xyloside, a naturally occurring anthocyanin with significant interest in the fields of food science, pharmacology, and drug development. The information presented herein is compiled from various scientific sources to aid in the identification and quantification of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

While a complete, explicitly assigned NMR dataset for this compound was not found in the immediate search, data for closely related cyanidin glycosides provides a reference for expected chemical shifts. The following table is based on data for a compound with a mass corresponding to this compound.[1] Researchers should perform detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Compound with m/z of 419 (Consistent with this compound) [1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aglycone (Cyanidin) | ||

| 2 | 163.9 | |

| 3 | 146.2 | |

| 4 | 8.80 (s, 1H) | 136.7 |

| 5 | 159.1 | |

| 6 | 6.77 (s, 1H) | 95.4 |

| 7 | 170.7 | |

| 8 | 6.53 (s, 1H) | 103.3 |

| 9 | 157.7 | |

| 10 | 113.4 | |

| 1' | 119.7 | |

| 2' | 7.88 (d, J=1.8 Hz, 1H) | 110.5 |

| 3' | 145.6 | |

| 4' | 149.7 | |

| 5' | 6.87 (d, J=9.0 Hz, 1H) | |

| 6' | 8.15-8.17 (dd, J=8.4 Hz, 1.8 Hz, 1H) | |

| Xylose Moiety | ||

| 1'' | 5.36 (d, J=7.2 Hz, 1H) | 104.5 |

| 2'' | 3.85-3.88 (m, 1H) | 74.1 |

| 3'' | 3.67-3.70 (m, 1H) | 72.2 |

| 4'' | 3.59-3.64 (m, 3H) | 69.2 |

| 5'' | 3.05-3.08 (m, 1H) | 67.5 |

Note: The provided data is for a compound with a mass consistent with this compound. Assignments are putative and require confirmation through 2D NMR experiments.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of anthocyanins.

Table 2: ESI-LC/MS/MS Data for a Compound Consistent with this compound [1]

| Parameter | Value |

| Ionization Mode | ESI+ |

| [M]⁺ (m/z) | 419 |

| MS/MS fragments (m/z) | 287 |

| Retention Time (min) | Not specified for this compound |

The fragmentation pattern, showing a loss of the xylose moiety (132 Da) to yield the cyanidin aglycone at m/z 287, is characteristic of cyanidin-3-O-glycosides.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy is widely used for the initial identification and quantification of anthocyanins. The absorption maxima are pH-dependent.

Table 3: UV-Vis Absorption Maxima (λmax) for Cyanidin Glycosides

| Solvent/pH | λmax (nm) | Reference Compound |

| Acidic Methanol | ~520-535 | General for Cyanidin 3-glycosides |

| pH < 2 (aqueous) | ~509 | Cyanidin 3-O-β-glucopyranoside[3] |

| pH 5.5 (aqueous) | No significant absorption in visible range | Cyanidin 3-O-β-glucopyranoside[3] |

The ratio of absorbance at 440 nm to the absorbance maximum in the visible range (E440/Eλmax) is a useful indicator to distinguish between 3-glycosides and 3,5-diglycosides of cyanidin.[4]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Sample Preparation

This compound can be isolated from various natural sources such as black chokeberries, blackberries, and apples.[5][6] Extraction is typically performed using acidified methanol or ethanol, followed by chromatographic purification steps like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 600 MHz) is recommended for resolving complex proton and carbon signals.[1]

-

Sample Preparation : Samples should be dissolved in a deuterated solvent, commonly methanol-d4 (CD3OD).[1] For anthocyanins, a small amount of trifluoroacetic acid-d (TFA-d) may be added to stabilize the flavylium cation form.

-

Data Acquisition : Standard 1D ¹H and ¹³C NMR spectra should be acquired. For structural elucidation, 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.

-

Chromatography : A C18 reversed-phase column is commonly employed for the separation of anthocyanins. The mobile phase usually consists of a gradient of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.

-

Mass Analysis : Data should be acquired in positive ion mode. A full scan MS analysis is performed to determine the molecular ion [M]⁺. Subsequently, MS/MS fragmentation of the parent ion is conducted to obtain characteristic daughter ions, which aids in structural confirmation.

UV-Vis Spectroscopy

-

Instrumentation : A standard double-beam UV-Vis spectrophotometer is suitable for these measurements.

-

Sample Preparation : The purified sample is dissolved in an appropriate solvent, such as methanol or a buffer solution of a specific pH. For anthocyanins, spectra are often recorded in acidic solutions (e.g., pH < 2) to ensure the predominance of the colored flavylium cation.[3]

-

Data Acquisition : The absorption spectrum is typically recorded from 200 to 700 nm to observe the two characteristic absorption bands of anthocyanins: one in the UV region (around 280 nm) and another in the visible region (around 520 nm).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound this compound (FDB017173) - FooDB [foodb.ca]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0037984) [hmdb.ca]

The In Vitro Biological Activity of Cyanidin 3-Xyloside and Related Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of Cyanidin 3-Xyloside and its related glycosidic compounds. Given the nascent stage of research on this compound, this document also incorporates extensive data from more widely studied cyanidin glycosides, such as Cyanidin 3-Glucoside (C3G) and Cyanidin 3-Rutinoside (C3R), to provide a broader context for its potential therapeutic applications. The information is presented with a focus on quantitative data, detailed experimental protocols, and the elucidation of molecular pathways.

Antioxidant Activity

Anthocyanins are renowned for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of cyanidin glycosides is a cornerstone of their therapeutic potential.

Quantitative Antioxidant Data

The antioxidant activities of various cyanidin glycosides have been evaluated using multiple in vitro assays. The following table summarizes key quantitative findings, with a focus on Cyanidin 3-Xylosylrutinoside, a compound containing the xyloside moiety.

| Compound | Assay | IC50 / Activity Value | Source |

| Cyanidin 3-Xylosylrutinoside | Ferric Reducing Antioxidant Power (FRAP) | Potent antioxidant activity demonstrated | [1][2] |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Significant radical scavenging activity | [1][2] | |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) | Strong radical scavenging capacity | [1][2] | |

| Cyanidin 3-Glucoside (C3G) | Inhibition of LDL oxidation (MDA generation) | IC50 = 6.5 µM | [3] |

| Cyanidin 3-Rutinoside (C3R) | Superoxide radical scavenging | Potent inhibition | [4] |

| Hydrogen peroxide (H2O2) scavenging | Effective scavenging | [4] |

Experimental Protocols for Antioxidant Assays

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.

-

Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Assay Procedure: A small volume of the antioxidant solution (e.g., purified Cyanidin 3-Xylosylrutinoside) is mixed with the FRAP reagent.

-

Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm after a specific incubation period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.[2]

DPPH Radical Scavenging Assay: This method evaluates the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

-

Assay Procedure: The antioxidant sample is added to the DPPH solution.

-

Measurement: The decrease in absorbance is monitored until the reaction reaches a plateau.

-

Quantification: The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined.[1][2]

ABTS Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Reagent Preparation: The ABTS•⁺ is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

-

Assay Procedure: The antioxidant sample is added to the diluted ABTS•⁺ solution.

-

Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

-

Quantification: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][2]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanidin glycosides have demonstrated significant anti-inflammatory effects in various in vitro models.

Quantitative Anti-inflammatory Data

| Compound | Cell Line | Inflammatory Stimulus | Key Findings | Source |

| Cyanidin 3-Glucoside (C3G) | Caco-2 cells | TNF-α | Dose-dependently reduced TNF-α and IL-8 gene expression. | [5] |

| HUVECs | Conditioned media from TNF-α-stimulated Caco-2 cells | Inhibited increased E-selectin and VCAM-1 mRNA, leukocyte adhesion, and NF-κB levels. | [5] | |

| THP-1 macrophages | Lipopolysaccharide (LPS) | Reduced levels of TNF-α, IL-1β, IL-6, and IL-8. Inhibited phosphorylation of NF-κB and IκBα. | [6] |

Experimental Protocols for Anti-inflammatory Assays

Cell Culture and Treatment: Human intestinal Caco-2 cells and human umbilical vein endothelial cells (HUVECs) can be used in a co-culture system to mimic the gut-vascular interface.

-

Cell Seeding: Caco-2 cells are seeded on Transwell inserts, and HUVECs are seeded in the lower chamber.

-

Induction of Inflammation: Caco-2 cells are pre-treated with the test compound (e.g., C3G) and then stimulated with a pro-inflammatory cytokine like TNF-α.

-

Co-culture: The conditioned medium from the apical Caco-2 chamber is transferred to the HUVEC-containing lower chamber.

-

Analysis: After incubation, HUVECs are analyzed for the expression of adhesion molecules (E-selectin, VCAM-1) by qRT-PCR and for leukocyte adhesion by co-incubating with fluorescently labeled leukocytes.[5]

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins: This technique is used to detect the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and IκBα.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a method like the Bradford assay.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB, total NF-κB) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

References

- 1. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 5. Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Antioxidant Mechanism of Cyanidin 3-Xyloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-Xyloside is a member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. Beyond its role as a natural colorant, this compound, like other anthocyanins, is of significant interest for its potent antioxidant properties. These properties underpin its potential therapeutic applications in conditions associated with oxidative stress, including inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, detailing its direct radical-scavenging activities and its influence on cellular antioxidant defense systems.

While specific quantitative data for this compound is limited in the current literature, the antioxidant mechanisms are primarily dictated by the cyanidin aglycone. Therefore, data from the closely related and extensively studied Cyanidin-3-O-glucoside (C3G) is utilized in this guide to provide a robust and illustrative model of the expected antioxidant behavior of this compound.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract reactive oxygen species (ROS) and mitigate oxidative damage.

Direct Radical Scavenging

The fundamental antioxidant property of this compound lies in its molecular structure, which enables it to directly neutralize free radicals by donating a hydrogen atom or an electron. The cyanidin backbone, with its multiple hydroxyl groups, is the active moiety in this process. The scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation are common in vitro assays to quantify this direct antioxidant activity.

dot

Pharmacokinetics of Cyanidin Glycosides in Animal Models: A Technical Guide

Disclaimer: Due to the limited availability of specific pharmacokinetic data for Cyanidin 3-Xyloside in animal models, this guide will focus on the closely related and extensively studied compound, Cyanidin-3-O-glucoside (C3G). The data and methodologies presented for C3G are expected to provide a relevant and insightful framework for understanding the pharmacokinetic profile of other cyanidin-3-glycosides, including this compound.

Introduction

Cyanidin and its glycosides are a class of anthocyanins responsible for the red, purple, and blue colors of many fruits and vegetables. Their potential health benefits have led to increasing interest in their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for researchers, scientists, and drug development professionals in evaluating their efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics of Cyanidin-3-O-glucoside (C3G) in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of C3G have been investigated in several animal models, primarily in rats. The following tables summarize the key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Cyanidin-3-O-glucoside (C3G) in Rats Following Oral Administration

| Animal Model | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Wistar rats | 100 mg/kg | Not Reported | 0.25 | Not Reported | Not Reported | [1] |

| Wistar rats | 0.9 mmol/kg | Not Reported | Rapid | Not Reported | Not Reported | [2] |

| Wistar rats | Mulberry extract | Not Reported | 0.25 | 2.76 µg·h/mL | Not Reported | [3][4] |

| Sprague-Dawley rats | 320 mg/kg | 1563 µg/L | 0.25 | Not Reported | Not Reported | [5] |

| Male rats | 300 mg/kg | Not Reported | 0.5 | Not Reported | 0.5 - 1.5% | [6] |

Table 2: Pharmacokinetic Parameters of Cyanidin-3-O-galactoside (Cy3Gal) in Rats Following Intravenous Administration

| Animal Model | Dosage | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of distribution (Vd) (L/kg) | Reference |

| Sprague-Dawley rats | Not Specified | 0.77 ± 0.05 | 101.84 ± 23.90 | 114.29 ± 31.85 | [7] |

Note: Data for Cy3Gal is included to provide a comparative perspective on a closely related cyanidin glycoside.

Experimental Protocols

The methodologies employed in pharmacokinetic studies of C3G are critical for the interpretation and replication of results. Below are detailed protocols from key experiments.

Animal Models and Housing

-

Species and Strain: Male Wistar rats or Sprague-Dawley rats are commonly used.[1][3][5]

-

Housing Conditions: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. An acclimation period of at least one week is standard before the experiment.

Dosing and Administration

-

Compound: Cyanidin-3-O-glucoside (C3G) is administered, often as a purified extract from sources like black rice or wild mulberry.[3][8]

-

Dosage: Doses in oral administration studies range from 100 mg/kg to 320 mg/kg body weight.[1][5]

-

Administration Route: For oral bioavailability studies, C3G is administered via oral gavage. For determining clearance and volume of distribution, intravenous administration is used.[6][7]

Sample Collection

-

Blood Sampling: Blood samples are collected at multiple time points post-administration. Common time points include 0, 15, 30, 60, 120, and 240 minutes.[1] Blood is typically drawn from the tail vein or via cannulation of the carotid artery or jugular vein. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time points, and organs such as the liver, kidneys, and brain are harvested, rinsed, and stored at -80°C.[2]

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.

Analytical Methodology

-

Sample Preparation: Plasma and tissue samples typically undergo solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the anthocyanins and remove interfering substances.[9]

-

Analytical Technique: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the most common method for the quantification of C3G and its metabolites in biological samples.[9][10] A UV-Vis detector set at approximately 520 nm can also be used.[9]

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, and recovery to ensure reliable and reproducible results.[10]

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for a pharmacokinetic study of C3G in rats.

Metabolic Pathway of Cyanidin-3-O-glucoside

Caption: The metabolic fate of Cyanidin-3-O-glucoside in animal models.

Discussion

The pharmacokinetics of C3G in animal models are characterized by rapid absorption, with maximum plasma concentrations typically reached within 15 to 30 minutes after oral administration.[1][3] However, the oral bioavailability is generally low, often reported to be less than 2%.[6] This low bioavailability is attributed to several factors, including degradation in the gastrointestinal tract and extensive metabolism.

Once absorbed, C3G undergoes significant phase II metabolism, primarily methylation and glucuronidation, in the liver and kidneys.[1][2] The methylated form, peonidin-3-glucoside, is a major metabolite found in plasma.[1] C3G that is not absorbed in the small intestine passes to the colon, where it is extensively degraded by the gut microbiota into various phenolic acids.[3][4]

The sugar moiety attached to the cyanidin aglycone plays a significant role in its absorption and metabolism. While specific data for this compound is lacking, it is plausible that its pharmacokinetic profile would follow a similar pattern of rapid but limited absorption and extensive metabolism, with potential quantitative differences in absorption efficiency and metabolic rates compared to C3G.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics of Cyanidin-3-O-glucoside in animal models, serving as a valuable resource for researchers and drug development professionals. The presented data highlights the rapid absorption and extensive metabolism of C3G, resulting in low oral bioavailability. The detailed experimental protocols and analytical methods offer a practical guide for designing and conducting future pharmacokinetic studies. Further research is warranted to elucidate the specific pharmacokinetic profile of this compound and other cyanidin glycosides to better understand their physiological effects and potential therapeutic applications.

References

- 1. Showing pharmacokinetics for Cyanidin 3-O-xylosyl-rutinoside metabolite after consumption of Black raspberry, freeze-dried in humans - Phenol-Explorer [phenol-explorer.eu]

- 2. Urinary pharmacokinetics of cyanidin glycosides in healthy young men following consumption of elderberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of cyanidin-3-O-beta-D-glucoside isolated from black colored rice and its antiscratching behavioral effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Scientific Significance of Cyanidin 3-Xyloside from Novel Plant Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-xyloside, a naturally occurring anthocyanin, is gaining increasing attention within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from novel plant species. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and insights into its potential biological activities and associated signaling pathways. This document aims to facilitate further research and development of this compound as a potential pharmaceutical or nutraceutical agent.

Introduction: The Emerging Importance of this compound

Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue pigments in many fruits, vegetables, and flowers. Beyond their role as natural colorants, these compounds have been extensively studied for their antioxidant, anti-inflammatory, and chemo-preventative properties. Cyanidin, one of the most common anthocyanidins, forms various glycosidic conjugates, with this compound being a notable, albeit less studied, derivative.

Recent phytochemical analyses have begun to identify this compound in a range of plant sources, some of which are considered novel or underexplored. This has sparked interest in its unique biochemical profile and potential health benefits, distinguishing it from the more ubiquitously researched cyanidin 3-glucoside. This guide focuses on the technical aspects of identifying and isolating this compound from these emerging botanical sources.

Discovery of this compound in Novel Plant Species

While traditionally associated with sources like purple sunflower hulls, recent research has expanded the known botanical occurrences of this compound. Notably, Aronia melanocarpa (black chokeberry) and various blackberry cultivars have been identified as rich sources of this compound.

One study on wild Norwegian blackberries reported the presence of this compound, providing quantitative data on its concentration.[1] Although often referred to as a "novel" source in recent literature, Aronia melanocarpa is a well-established commercial source of anthocyanins, with studies now providing specific quantification of its this compound content.

Table 1: Quantitative Analysis of this compound in Selected Plant Species

| Plant Species | Common Name | Plant Part | This compound Content | Reference |

| Aronia melanocarpa | Black Chokeberry | Fruit | 445.8 mg/kg Fresh Weight | [2] |

| Rubus fruticosus L. | Wild Norwegian Blackberry | Fruit | 10 mg/100g Fresh Weight (as C3G equivalents) | [1] |

Experimental Protocols: From Plant Material to Purified Compound

The successful isolation and purification of this compound are critical for its downstream analysis and application. The following protocols are detailed methodologies adapted from established procedures for anthocyanin extraction and purification.

Extraction of Crude Anthocyanin Mixture

This protocol outlines a standard solvent extraction method for obtaining a crude extract enriched with anthocyanins, including this compound, from fresh or frozen plant material.

Experimental Workflow for Crude Extraction

Caption: Workflow for the extraction of crude anthocyanins.

Methodology:

-

Sample Preparation: Weigh 100 g of fresh or frozen plant material (e.g., Aronia melanocarpa berries).

-

Homogenization: Homogenize the plant material with 500 mL of extraction solvent (e.g., methanol/water/trifluoroacetic acid, 70:29.9:0.1, v/v/v) in a blender.

-

Sonication (Optional): For enhanced extraction efficiency, sonicate the homogenate for 15-30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Re-extraction: Re-extract the pellet with an additional 250 mL of the extraction solvent and repeat the centrifugation. This step should be repeated 2-3 times to ensure maximum recovery.

-

Combine and Concentrate: Combine all the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: The resulting crude extract can be stored at -20°C until further purification.

Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a robust technique for isolating specific anthocyanins from a complex crude extract.

Experimental Workflow for Preparative HPLC Purification

Caption: Workflow for preparative HPLC purification.

Methodology:

-

Sample Preparation: Dissolve the crude anthocyanin extract in the initial mobile phase composition.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: 5% formic acid in methanol.

-

Gradient: A linear gradient from 10% to 40% B over 60 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV-Vis detector at 520 nm.

-

-

Injection and Fraction Collection: Inject the filtered sample onto the column and collect fractions corresponding to the peak of interest, which is tentatively identified based on retention time from analytical HPLC-MS/MS analysis.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC with a diode array detector (DAD) and mass spectrometry (MS) to confirm the identity and purity of this compound.

-

Pooling and Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the purified this compound as a powder.

Structural Elucidation

The definitive identification of the isolated compound as this compound requires spectroscopic analysis.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion [M]+ for this compound is m/z 419, with a characteristic fragment at m/z 287 corresponding to the cyanidin aglycone after the loss of the xyloside moiety (132 Da).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation, confirming the positions of the sugar moiety and the overall molecular structure.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated specifically by this compound are limited, research on the closely related cyanidin 3-glucoside provides valuable insights into its potential biological effects. It is plausible that this compound shares similar mechanisms of action.

Studies on cyanidin 3-glucoside have demonstrated its involvement in several key cellular signaling pathways:

-

Anti-inflammatory Effects: Cyanidin 3-glucoside has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] This is achieved by preventing the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

Antioxidant Activity: It can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, protecting cells from oxidative stress.[4]

-

Anticancer Properties: In various cancer cell lines, cyanidin 3-glucoside has been found to induce apoptosis and inhibit cell proliferation by modulating pathways such as the MAPK, STAT3, and KLF4 signaling cascades.[3]

-

Metabolic Regulation: Research suggests that cyanidin 3-glucoside can activate the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.[5]

Potential Signaling Pathways Modulated by Cyanidin Glycosides

Caption: Potential signaling pathways modulated by cyanidin glycosides.

Future Directions and Conclusion

The discovery of this compound in novel plant sources opens up new avenues for research and development. While this guide provides a foundational understanding of its isolation and potential bioactivity, further studies are warranted to:

-

Identify and characterize this compound in a wider range of previously uninvestigated plant species.

-

Develop and optimize large-scale purification protocols to obtain sufficient quantities for extensive in vitro and in vivo studies.

-

Elucidate the specific signaling pathways directly modulated by this compound to understand its unique mechanism of action.

-

Conduct preclinical and clinical trials to evaluate its therapeutic potential for various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cyanidin 3-Xyloside in Plant Physiology and Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-xyloside, a member of the anthocyanin family of flavonoids, plays a significant role in plant physiology, particularly in mediating responses to a variety of environmental stressors. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, from its fundamental role in plant coloration and antioxidant defense to its intricate involvement in signaling pathways that govern stress tolerance. Drawing upon current scientific literature, this document details the biosynthesis of this compound, its quantitative accumulation under abiotic and biotic duress, and the experimental methodologies employed to elucidate its function. Visualized through detailed diagrams and supported by structured data, this guide serves as a comprehensive resource for professionals engaged in plant science research and the development of novel therapeutic agents derived from natural plant compounds.

Introduction to this compound

This compound is a specific glycosylated form of cyanidin, an anthocyanidin responsible for many of the red, purple, and blue pigments observed in plant tissues.[1] The attachment of a xylose sugar moiety to the cyanidin backbone enhances its stability and solubility, facilitating its storage in plant vacuoles.[1] Beyond its contribution to pigmentation, which is crucial for attracting pollinators and protecting against excessive light, this compound is a potent antioxidant.[2][3][4] This property is central to its role in mitigating the damaging effects of reactive oxygen species (ROS) that accumulate during periods of environmental stress.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader phenylpropanoid and flavonoid pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core cyanidin structure. The final step in the formation of this compound involves the glycosylation of the cyanidin aglycone, a reaction catalyzed by a specific glycosyltransferase enzyme that attaches a xylose sugar.

The general anthocyanin biosynthesis pathway is initiated by Phenylalanine ammonia-lyase (PAL) and proceeds through the action of enzymes such as Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin synthase (ANS) to produce cyanidin.[7][8] The subsequent glycosylation is a critical step for the stability and function of the molecule.[1]

Role in Plant Physiology and Stress Response

This compound, along with other anthocyanins, is integral to a plant's ability to cope with a range of environmental challenges. Its accumulation is often a visible indicator of stress.

Abiotic Stress

Abiotic stressors such as drought, high salinity, and extreme temperatures trigger the accumulation of anthocyanins as a protective mechanism.[5][9][10]

-

Drought Stress: Under water-deficient conditions, the accumulation of this compound contributes to osmotic adjustment, helping to maintain cellular turgor. Furthermore, its potent antioxidant capacity helps to neutralize the ROS generated due to metabolic imbalances caused by drought.[10][11] Studies on various plant species have shown a significant increase in anthocyanin content, including cyanidin derivatives, in response to water stress.[12]

-

Salinity Stress: High salt concentrations in the soil lead to both osmotic stress and ionic toxicity.[13][14] Plants respond by upregulating the biosynthesis of compatible solutes and antioxidants, including anthocyanins.[15] Increased levels of cyanidin compounds help to scavenge ROS and protect cellular structures from salt-induced oxidative damage.[15]

Biotic Stress

While the role of anthocyanins in response to biotic stress is less documented than for abiotic stress, evidence suggests their involvement in defense against pathogens and herbivores. The accumulation of these compounds at the site of infection may have antimicrobial properties and can deter feeding by herbivores due to their astringency.[11]

Quantitative Data on Cyanidin Accumulation Under Stress

The following table summarizes representative data on the accumulation of cyanidin glycosides in plants subjected to various stress conditions. It is important to note that many studies report on total anthocyanins or other cyanidin derivatives like cyanidin-3-glucoside, which serves as a proxy for the general response involving this compound.

| Plant Species | Stressor | Cyanidin Derivative Measured | Fold Increase (Stress vs. Control) | Reference |

| Arabidopsis thaliana | High Salinity | Cyanidin 3-O-[2-(2-(sinapoyl)xylosyl)-6-O-(p-coumaroyl)glucoside]-5-O-[6-O-(malonyl)glucoside] | ~10-fold | [9] |

| Oryza sativa (Rice) | Salinity (60 mM NaCl) | Cyanidin-3-glucoside | Significant increase (p < 0.05) | [15] |

| Brassica napus (Purple-stem) | Drought | Cyanidin derivatives | Increased content | [12] |

| Hibiscus sabdariffa | Water Stress | Cyanidin 3-O-sambubioside | 55% increase | [12] |

Experimental Protocols

Extraction and Quantification of this compound

A generalized protocol for the extraction and quantification of this compound from plant tissue is outlined below.

Methodology:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a solution of acidified methanol (e.g., methanol with 1% HCl or formic acid) to stabilize the anthocyanins. The mixture is typically sonicated or agitated in the dark at low temperatures to prevent degradation.

-

Purification: The extract is centrifuged to remove solid debris. The resulting supernatant, containing the anthocyanins, is filtered through a microfilter (e.g., 0.22 µm) prior to analysis.

-

Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for separating and quantifying specific anthocyanins like this compound.[15][16] A pure standard of this compound is used to generate a calibration curve for accurate quantification.

Antioxidant Activity Assays

The antioxidant capacity of extracts containing this compound can be determined using various in vitro assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[3]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that results in a colored product.[3]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color.[3]

Gene Expression Analysis

To understand the molecular mechanisms underlying the stress-induced accumulation of this compound, the expression of key biosynthesis genes can be analyzed.

-

RNA Extraction: Total RNA is isolated from plant tissues collected at different time points after stress induction.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes such as CHS, DFR, ANS, and the specific xylosyltransferase are quantified using qRT-PCR with gene-specific primers.[8][16][17]

Conclusion and Future Directions

This compound is a vital component of the plant's defense arsenal against a multitude of environmental stresses. Its role as a potent antioxidant and its accumulation under adverse conditions underscore its importance in plant survival and adaptation. For researchers in drug development, the biological activities of this compound, particularly its antioxidant and anti-inflammatory properties, present exciting opportunities for the discovery of new therapeutic agents.[2][3][4]

Future research should focus on elucidating the specific signaling pathways that are directly regulated by this compound, as well as identifying the precise xylosyltransferase responsible for its synthesis in various plant species. Furthermore, exploring the synergistic effects of this compound with other phytochemicals could unveil novel applications in both agriculture and medicine. The development of metabolic engineering strategies to enhance the production of this compound in crop plants could also lead to the creation of more resilient and nutritious food sources.

References

- 1. Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Abiotic stress-induced anthocyanins in plants: Their role in tolerance to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of Genes Involved in Anthocyanin Biosynthesis in Relation to Anthocyanin, Proanthocyanidin, and Flavonol Levels during Bilberry Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abiotic stresses induce different localizations of anthocyanins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Anthocyanins in Plant Tolerance to Drought and Salt Stresses [mdpi.com]

- 11. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Anthocyanins in Plant Tolerance to Drought and Salt Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Impacts of salinity stress on crop plants: improving salt tolerance through genetic and molecular dissection [frontiersin.org]

- 14. High Salinity Induces Different Oxidative Stress and Antioxidant Responses in Maize Seedlings Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reinterpretation of anthocyanins biosynthesis in developing black rice seeds through gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Impact of Drought Stress on Antioxidant Responses and Accumulation of Flavonolignans in Milk Thistle (Silybum marianum (L.) Gaertn) [mdpi.com]

Preliminary Cytotoxicity of Cyanidin Glycosides: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the preliminary cytotoxicity of Cyanidin 3-Glucoside (C3G) due to the limited availability of specific research on Cyanidin 3-Xyloside . C3G is a closely related anthocyanin, differing only in the sugar moiety attached to the cyanidin backbone (glucose instead of xylose). The data presented here for C3G is intended to serve as a valuable proxy for researchers, scientists, and drug development professionals interested in the potential cytotoxic effects of cyanidin glycosides.

Introduction

Cyanidin and its glycosides are naturally occurring anthocyanins found in various pigmented fruits and vegetables. These compounds have garnered significant interest in cancer research due to their potential antioxidant, anti-inflammatory, and anti-proliferative properties.[1] This guide provides a summary of the preliminary in vitro cytotoxic effects of Cyanidin 3-Glucoside (C3G) on various cancer cell lines, details common experimental protocols for assessing its cytotoxicity, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of C3G has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these studies. The following tables summarize the reported IC50 values for C3G in different cell lines.

Table 1: IC50 Values of Cyanidin 3-Glucoside (C3G) on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer | 110 µg/mL | 24 | [1][2] |

| MCF-7 | Breast Cancer | 60 µg/mL | 48 | [1] |

| U87 | Glioblastoma | 40 µg/mL | 24 | [3] |

| MKN-45 | Gastric Cancer | Concentrations tested up to 150 µM | 3, 6, 12, 24, 36 | [4] |

| HepG2 | Liver Carcinoma | Not explicitly stated, but dose-dependent cytotoxicity observed | 24 | [5] |

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following sections detail the methodologies commonly employed in the study of C3G's effects on cancer cell lines.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), U87 (glioblastoma), MKN-45 (gastric), and HepG2 (liver) are commonly used.[1][3][4][5]

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.[6]

-

Compound Preparation: C3G is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium for treating the cells.[7]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of C3G, and the cells are incubated for specific durations (e.g., 24, 48 hours).[2]

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).